N-Phenyl-3-(piperidin-4-yl)isoxazole-4-carboxamide
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Overview
Description
N-Phenyl-3-(piperidin-4-yl)isoxazole-4-carboxamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-3-(piperidin-4-yl)isoxazole-4-carboxamide typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) for the (3 + 2) cycloaddition reaction . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial Production Methods: Industrial production methods for isoxazole derivatives, including this compound, often involve large-scale cycloaddition reactions using efficient and cost-effective catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Phenyl-3-(piperidin-4-yl)isoxazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like sodium periodate (NaIO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve the use of alkyl halides and bases like potassium carbonate (K2CO3) under mild conditions .
Major Products Formed: The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit enhanced biological activities such as antimicrobial, antioxidant, and anticancer properties .
Scientific Research Applications
N-Phenyl-3-(piperidin-4-yl)isoxazole-4-carboxamide has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of complex heterocyclic compounds . In biology and medicine, it is investigated for its potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agent . In the industry, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of N-Phenyl-3-(piperidin-4-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes like acetylcholinesterase, which is crucial for the treatment of neurological disorders such as Alzheimer’s disease . Additionally, it can modulate the activity of glycine transporter 1 (GlyT1), making it a potential candidate for the treatment of schizophrenia .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-Phenyl-3-(piperidin-4-yl)isoxazole-4-carboxamide include other isoxazole derivatives such as 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole and 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine .
Uniqueness: this compound is unique due to its specific structural features and the presence of both phenyl and piperidinyl groups, which contribute to its diverse biological activities. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound in drug discovery and development .
Properties
Molecular Formula |
C15H17N3O2 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-phenyl-3-piperidin-4-yl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C15H17N3O2/c19-15(17-12-4-2-1-3-5-12)13-10-20-18-14(13)11-6-8-16-9-7-11/h1-5,10-11,16H,6-9H2,(H,17,19) |
InChI Key |
QTJBURHBDIIDST-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NOC=C2C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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